Cas no 57699-45-3 (4-(Tert-Butoxy)Benzaldehyde)

4-(Tert-Butoxy)Benzaldehyde is a substituted benzaldehyde derivative featuring a tert-butoxy group at the para position. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The tert-butoxy group enhances steric and electronic properties, influencing reactivity and selectivity in subsequent transformations. Its stability under various reaction conditions makes it a versatile building block for constructing complex molecular frameworks. The compound is typically supplied as a high-purity solid or solution, ensuring consistent performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-(Tert-Butoxy)Benzaldehyde structure
4-(Tert-Butoxy)Benzaldehyde structure
Product Name:4-(Tert-Butoxy)Benzaldehyde
CAS No:57699-45-3
MF:C11H14O2
MW:178.2277
MDL:MFCD00040800
CID:57178
PubChem ID:87560656
Update Time:2025-05-25

4-(Tert-Butoxy)Benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(tert-Butoxy)benzaldehyde
    • P-TERT-BUTOXYBENZALDEHYDE
    • 4-(TERT-BUTYLOXY)BENZALDEHYDE
    • 1-tert-Butoxy-4-formylbenzene
    • 4-(1,1-Dimethylethoxy)benzaldehyde
    • 4-[(2-methylpropan-2-yl)oxy]benzaldehyde
    • 4-tert-Butoxybenzaldehyde
    • p-t-Butoxybenzaldehyde
    • { "\"0\"": "4-(tert-Butyloxy)benzaldehyde" }
    • Benzaldehyde, 4-(1,1-dimethylethoxy)-
    • VWSFZYXXQDKXKQ-UHFFFAOYSA-N
    • 4-t-butoxybenzaldehyde
    • 4-t-butyloxybenzaldehyde
    • 4-(t-Butoxy)benzaldehyde
    • p-tert.-butoxy-benzaldehyde
    • SBB064166
    • A
    • 4-(Tert-Butoxy)Benzaldehyde
    • MDL: MFCD00040800
    • Inchi: 1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
    • InChI Key: VWSFZYXXQDKXKQ-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
    • BRN: 5499455

Computed Properties

  • Exact Mass: 178.09900
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.023 g/mL at 20 °C(lit.)
  • Boiling Point: 87-92°C 1,5mm
  • Flash Point: 87-92°C/1.5mm
  • Refractive Index: n20/D 1.534
  • PSA: 26.30000
  • LogP: 2.67640
  • Sensitiveness: Air Sensitive

4-(Tert-Butoxy)Benzaldehyde Security Information

4-(Tert-Butoxy)Benzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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4-(Tert-Butoxy)Benzaldehyde Production Method

4-(Tert-Butoxy)Benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:57699-45-3)4-(Tert-Butoxy)Benzaldehyde
Order Number:A831564
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:23
Price ($):198.0/634.0
Email:sales@amadischem.com

Additional information on 4-(Tert-Butoxy)Benzaldehyde

Professional Introduction to 4-(Tert-Butoxy)Benzaldehyde (CAS No. 57699-45-3)

4-(Tert-Butoxy)Benzaldehyde, identified by the Chemical Abstracts Service registry number 57699-45-3, is a significant organic compound widely utilized in pharmaceutical synthesis, agrochemical applications, and advanced material research. This compound belongs to the class of aromatic aldehydes, characterized by a benzene ring substituted with a tert-butoxy group and an aldehyde functional group. The presence of the tert-butoxy moiety enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

The tert-butoxy group, specifically, contributes to the compound's lipophilicity and electronic properties, which are crucial for its role in various chemical transformations. In pharmaceutical chemistry, 4-(Tert-Butoxy)Benzaldehyde serves as a precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and bioactive ligands. Its structural features allow for selective modifications, enabling the development of novel therapeutic agents with tailored biological activities.

Recent advancements in medicinal chemistry have highlighted the utility of 4-(Tert-Butoxy)Benzaldehyde in designing inhibitors targeting enzyme-catalyzed pathways. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors for kinases and other therapeutic targets. The aldehyde functionality facilitates condensation reactions with amines and hydrazines, yielding Schiff bases and hydrazones that exhibit diverse pharmacological effects. These derivatives are being explored for their potential in treating inflammatory diseases, cancer, and infectious disorders.

In agrochemical research, 4-(Tert-Butoxy)Benzaldehyde is employed as an intermediate in the production of pesticides and herbicides. Its aromatic structure and functional groups contribute to its interaction with biological targets in pests, enhancing the efficacy of crop protection agents. Additionally, the tert-butoxy group improves the compound's resistance to hydrolysis, ensuring prolonged activity in environmental conditions.

The compound's significance extends to material science, where it is utilized in the synthesis of polymers and specialty chemicals. Its ability to undergo cross-coupling reactions makes it a valuable building block for creating advanced materials with specific properties. For example, it has been used in the preparation of conductive polymers and liquid crystals, which are essential for electronic devices and optoelectronic applications.

From a synthetic chemistry perspective, 4-(Tert-Butoxy)Benzaldehyde is valued for its versatility in multi-step syntheses. It can be easily modified through nucleophilic substitution or oxidation reactions, allowing chemists to access a wide range of derivatives. This flexibility has led to its incorporation into numerous synthetic routes for complex organic molecules.

The compound's stability under various reaction conditions makes it a preferred choice for industrial applications. Its resistance to decomposition at elevated temperatures ensures consistent yields in large-scale manufacturing processes. Furthermore, its compatibility with green chemistry principles aligns with the growing demand for sustainable chemical processes.

Research into 4-(Tert-Butoxy)Benzaldehyde continues to evolve with emerging methodologies in organic synthesis. Innovations such as flow chemistry and photoredox catalysis have opened new avenues for its application. These techniques enable more efficient and environmentally friendly production methods, reducing waste and energy consumption while maintaining high product purity.

The compound's role in drug discovery is further underscored by its incorporation into high-throughput screening (HTS) libraries. These libraries are used to identify novel compounds with therapeutic potential by rapidly testing thousands of molecules against biological targets. The structural diversity offered by 4-(Tert-Butoxy)Benzaldehyde derivatives makes them valuable candidates for such screens.

In conclusion,4-(Tert-Butoxy)Benzaldehyde (CAS No. 57699-45-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it indispensable in synthetic chemistry, driving innovation in drug development and advanced materials. As research progresses,4-(Tert-Butoxy)Benzaldehyde will undoubtedly continue to play a pivotal role in addressing global challenges through chemical solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57699-45-3)4-(Tert-Butoxy)Benzaldehyde
A831564
Purity:99%/99%
Quantity:25g/100g
Price ($):198.0/634.0
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